N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-(4-Methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a heterocyclic compound featuring a 1,3-dioxoisoindole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 3. The carboxamide nitrogen is further substituted with a 4-methoxyphenyl group. This structure combines aromatic and electron-withdrawing groups, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. Isoindole derivatives are known for diverse applications in medicinal chemistry and materials science, often leveraging their π-conjugated systems for biological activity or optoelectronic properties .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-10-8-15(9-11-17)23-20(25)14-7-12-18-19(13-14)22(27)24(21(18)26)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHNDSAUXPECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with phthalic anhydride to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasonic irradiation and the application of solid acid catalysts. These methods enhance the efficiency and eco-friendliness of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research and development.
Anticancer Activity
N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has shown promising anticancer properties in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including breast and lung cancers, with percent growth inhibitions ranging from 50% to 90% depending on the concentration used .
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects:
- Activity Spectrum : It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound may inhibit acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer’s.
- Case Study : A series of synthesized analogs were evaluated for their ability to inhibit acetylcholinesterase, with some achieving IC50 values lower than 5 µM, indicating strong potential for therapeutic applications.
Synthesis Approaches
The synthesis of this compound can be achieved through various methodologies:
| Synthesis Method | Description |
|---|---|
| Condensation Reactions | Utilizing appropriate amines and carbonyl compounds to form the isoindole structure. |
| Cyclization Techniques | Employing cyclization reactions to construct the dioxo structure effectively. |
| Functional Group Modifications | Modifying existing functional groups to enhance biological activity or solubility. |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, synthesis routes, and inferred biological or physicochemical properties.
Structural Analogues with Isoindole Carboxamide Cores
Compound (A): 2-[3-[[(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl]-N-(4-dodecylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide (CAS: 84696-86-6)
- Structural Differences: The isoindole core is substituted with a bulky 4-dodecylphenyl group instead of 4-methoxyphenyl.
- The pyrazole-carboxamide moiety may confer additional binding interactions in biological systems .
Compound (B):
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (from )
- The benzothiazole core and trifluoromethyl substituent enhance electron-withdrawing effects.
- Implications: The trifluoromethyl group may improve metabolic stability, while the benzothiazole core could enable π-π stacking interactions in target binding .
Heterocyclic Carboxamides with Methoxyphenyl Substituents
Compound (C):
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Synthesis: Prepared via one-pot reductive cyclization using sodium dithionite, highlighting a method applicable to carboxamide-heterocycle hybrids .
- Structural Differences: The benzimidazole core replaces isoindole, with additional methoxy groups on the aryl substituent.
- The methoxy groups may enhance solubility and modulate electronic effects .
Compound (D):
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
- Activity: Exhibits cardioprotective effects superior to reference drugs like Levocarnitine.
- Implications: The 4-methoxyphenyl group may contribute to efficacy, possibly through interactions with cardiac ion channels or receptors. The thiazole-hydrazine scaffold differs from isoindole but underscores the pharmacological relevance of methoxyphenyl substituents .
Crystallographic and Conformational Comparisons
Compound (E): N-(4-Methoxyphenyl)piperazin-1-ium hydroxybenzoate monohydrate
- Structural Insights: The 4-methoxyphenyl group adopts an equatorial position on a piperazine chair conformation, with dihedral angles between aryl rings (62.3°–68.4°) influencing crystal packing via hydrogen bonds .
- Implications: The target compound’s methoxyphenyl group may similarly influence molecular conformation and solid-state interactions, affecting solubility and stability .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound | Core Structure | Key Substituents | Synthesis Method | Potential Applications |
|---|---|---|---|---|
| Target Compound | 1,3-Dioxoisoindole | 2-Phenyl, 5-(4-methoxyphenyl)carboxamide | Not specified | Medicinal chemistry, materials |
| Compound A | 1,3-Dioxoisoindole | 2-Pyrazole-phenyl, 5-(4-dodecylphenyl) | Not specified | Medicinal (inferred) |
| Compound C | Benzimidazole | 3,4-Dimethoxyphenyl, 5-carboxamide | One-pot reductive cyclization | Anticancer, antimicrobial |
| Compound D | Thiazole-hydrazine | 4-Methoxyphenyl | Multi-step synthesis | Cardioprotective agents |
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effects | Lipophilicity (LogP)* | Hydrogen Bonding Potential |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating (-OCH₃) | Moderate (~2.5) | Moderate (OCH₃ as acceptor) |
| 4-Dodecylphenyl | Neutral (alkyl chain) | High (>6) | Low |
| Trifluoromethyl | Strong electron-withdrawing | High (~3.0) | Low |
*Estimated values based on analogous structures.
Research Findings and Gaps
- Synthesis: While one-pot methods are established for benzimidazoles (Compound C) , the target compound’s synthesis route remains unspecified in the provided evidence.
- Crystallography: Structural studies on piperazinium salts () suggest that substituent positioning significantly impacts crystal packing—a factor unexplored for the target compound.
Biological Activity
N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide (CAS No. 665025-32-1) is a synthetic compound that exhibits significant biological activity, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18N2O4
- Molar Mass : 386.4 g/mol
- Structure : The compound features a complex isoindole structure with methoxy and phenyl substituents, which are critical for its biological activity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
-
Anticancer Activity :
- Several studies have indicated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- For instance, in a study involving human cancer cell lines, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
-
Mechanism of Action :
- The compound interacts with specific protein targets involved in cancer cell proliferation and survival. Molecular docking studies suggest that it binds effectively to the Bcl-2 protein, which is crucial for regulating apoptosis .
- Additionally, structure-activity relationship (SAR) analyses have shown that modifications to the methoxy and phenyl groups can enhance its efficacy by improving binding affinity to target proteins .
Case Studies
Several case studies highlight the biological efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |
| Study B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Study C | U251 (glioblastoma) | <10 | Cell cycle arrest |
Study A
In a comparative analysis with standard chemotherapeutics, this compound showed superior efficacy against A431 cells, suggesting potential as a novel anticancer agent .
Study B
Research focusing on Jurkat cells revealed that the compound's ability to inhibit Bcl-2 correlates with its pro-apoptotic effects. This interaction was confirmed through molecular dynamics simulations .
Study C
In glioblastoma models, the compound exhibited remarkable growth inhibition at low concentrations, indicating its potential for treating aggressive brain tumors .
Q & A
Basic: What are the common synthetic routes for N-(4-methoxyphenyl)-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide?
The synthesis typically involves coupling isoindole-5-carboxylic acid derivatives with substituted anilines. A standard method uses carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group, followed by reaction with 4-methoxyaniline. Solvents like DMF or THF are employed under inert atmospheres, with reaction times ranging from 12–24 hours at room temperature. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Advanced: How can researchers optimize the synthesis yield of this compound when scaling reactions?
Optimization strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yield by 15–20% through enhanced mass transfer and cavitation effects .
- Catalytic systems : Palladium or copper catalysts may accelerate coupling steps, particularly for sterically hindered intermediates.
- Solvent screening : Polar aprotic solvents like DMF or DMAc often outperform THF in large-scale reactions due to better solubility of intermediates.
- In-line monitoring : Use of FTIR or HPLC to track reaction progress and minimize byproduct formation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR : and NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, isoindole carbonyls at δ ~167–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H] ~393.3 Da).
- FTIR : Peaks at ~1700–1750 cm (C=O stretching) and ~1250 cm (C-O of methoxy group) .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction (SCXRD) with SHELX software provides definitive bond lengths and angles. For example:
- The isoindole dioxo group typically shows C=O bonds of ~1.21 Å.
- Dihedral angles between the phenyl and methoxyphenyl groups can indicate steric strain affecting reactivity.
Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data should be analyzed using R-factor metrics and Hirshfeld surfaces .
Basic: What biological activity screens are relevant for this compound?
Primary assays include:
- Kinase inhibition : Testing against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known isoindole-based inhibitors.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls like doxorubicin.
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA-based prostaglandin E2 quantification .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies involve:
- Methoxy group modifications : Replacing the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance metabolic stability .
- Isoindole core substitutions : Introducing halogens at the 2-phenyl position to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Pharmacophore mapping : Overlaying docking poses (e.g., AutoDock Vina) with co-crystallized ligands to identify critical hydrogen bonds (e.g., between the carboxamide and kinase active sites) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological harmonization is critical:
- Standardize assay conditions : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Validate target engagement : Employ orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinities reported in conflicting studies .
Basic: What computational tools are suitable for predicting physicochemical properties?
- Lipophilicity : SwissADME or ACD/Labs to calculate logP (predicted ~2.8 for this compound).
- Solubility : QSPR models in MOE or Schrodinger’s QikProp.
- pKa estimation : Jaguar (Schrodinger) for identifying ionizable groups (e.g., carboxamide pKa ~10.2) .
Advanced: How can researchers mitigate challenges in HPLC purity analysis?
- Column selection : Use C18 columns with 3 µm particle size for resolving polar degradation products.
- Mobile phase optimization : Acetonitrile/water (0.1% TFA) gradients improve peak symmetry.
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify impurity profiles. Reference Pharmacopeial Forum guidelines for acceptance criteria (e.g., total impurities <0.5%) .
Advanced: What strategies validate the compound’s stability in long-term storage?
- ICH stability protocols : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring via HPLC.
- Solid-state analysis : PXRD to detect polymorphic changes; DSC for melting point consistency.
- Lyophilization : For hygroscopic batches, lyophilize with trehalose to prevent hydrolysis of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
